3-Bromo-2,4-dimethylphenol

Organic Synthesis Regioselectivity Halogenation

Sourcing the correct brominated dimethylphenol isomer is critical: direct bromination yields the 6-bromo analog, not the 3-bromo compound needed for regiospecific syntheses. CAS 74571-81-6 provides the precise substitution pattern for cross-coupling (Suzuki, Buchwald-Hartwig) and lithium-halogen exchange. - Distinct MP 71°C vs. 4-bromo isomer (74-78°C) for rapid in-house QC verification - LogP 3.0 (vs. parent phenol at 2.3) for predictable ADME lead optimization - Validated building block for drug discovery programs requiring 2,4-dimethylphenol scaffold modification

Molecular Formula C8H9BrO
Molecular Weight 201.063
CAS No. 74571-81-6
Cat. No. B2824028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dimethylphenol
CAS74571-81-6
Molecular FormulaC8H9BrO
Molecular Weight201.063
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)Br
InChIInChI=1S/C8H9BrO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3
InChIKeyARFXFBQNZCNFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-dimethylphenol Overview


3-Bromo-2,4-dimethylphenol (CAS 74571-81-6) is a specific brominated dimethylphenol isomer, characterized by a bromine atom at the 3-position on the phenol ring [1]. With a molecular weight of 201.06 g/mol and a computed LogP of 3.0, it is a solid building block with a melting point of 71 °C and a predicted boiling point of 256.2 °C [1][2]. Its primary value lies not in broad-spectrum claims, but in its specific substitution pattern, which makes it a crucial and distinct intermediate for regiospecific syntheses of more complex molecules [2].

3-Bromo-2,4-dimethylphenol Isomer Specificity


In synthetic chemistry, the specific substitution pattern on an aromatic ring dictates reactivity, selectivity, and the final product's structure. The 3-bromo-2,4-dimethylphenol isomer is a unique regioisomer whose steric and electronic environment is different from its analogs (e.g., 4-bromo-2,6-dimethylphenol, 5-bromo-2,4-dimethylphenol) [1]. Direct bromination of the parent 2,4-dimethylphenol typically yields the 6-bromo isomer as the major product, making the 3-bromo analog challenging to obtain via a direct route . Using an alternative isomer will lead to a different reaction outcome, potentially yielding an unwanted product or failing entirely. Therefore, procurement must be isomer-specific.

3-Bromo-2,4-dimethylphenol Key Differentiators


Regiochemical Uniqueness via Direct Bromination

The direct bromination of the parent 2,4-dimethylphenol is highly regioselective. Initial electrophilic substitution occurs at the less hindered 6-position to yield 6-bromo-2,4-dimethylphenol as the major product, not the 3-bromo isomer [1]. Consequently, 3-Bromo-2,4-dimethylphenol cannot be reliably obtained through this common route and requires a distinct synthetic strategy, such as a Sandmeyer reaction from the corresponding amine . This makes it a unique starting material for specific targets where the 3-position must be functionalized.

Organic Synthesis Regioselectivity Halogenation

Melting Point vs. 4-Bromo Isomer

The melting point of a compound is a direct indicator of its purity and solid-state intermolecular forces, which can influence handling, formulation, and crystallization. 3-Bromo-2,4-dimethylphenol exhibits a melting point of 71 °C [1]. This is quantifiably lower than its commonly encountered isomer, 4-bromo-2,6-dimethylphenol (CAS 2374-05-2), which melts at 74-78 °C .

Physicochemical Properties Material Science Solid-State Chemistry

Lipophilicity Shift vs. Parent Phenol

The introduction of a bromine atom significantly increases the lipophilicity of a molecule, a key parameter in drug discovery and agrochemical development. 3-Bromo-2,4-dimethylphenol has a computed LogP (XLogP3-AA) of 3.0 [1]. This is substantially higher than the LogP of the non-brominated parent compound, 2,4-dimethylphenol (CAS 105-67-9), which has reported values around 2.3 [2][3].

Drug Design ADMET Properties Medicinal Chemistry

3-Bromo-2,4-dimethylphenol Applications


Regiospecific 3-Substituted Synthesis

This compound is an essential building block for any synthetic pathway that requires a functional group specifically at the 3-position of the 2,4-dimethylphenol scaffold. Its 3-bromo group is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or lithium-halogen exchange to introduce a diverse array of other functional groups (e.g., aryl, amino, alkyl). The regioisomeric uniqueness established in Section 3 ensures that no other mono-brominated isomer can achieve this specific outcome [1].

Lipophilicity Modulation in Lead Optimization

In drug discovery programs where 2,4-dimethylphenol is a core scaffold, 3-Bromo-2,4-dimethylphenol serves as a direct intermediate to modify the compound's ADME profile. The quantified LogP shift of ~0.7 units compared to the parent compound, as detailed in Section 3, is a standard magnitude of change sought during lead optimization to improve cell permeability or alter metabolic stability [2][3].

Regioisomer Procurement and Quality Control

For industrial or academic laboratories requiring this specific isomer, the compound's distinct melting point (71 °C) serves as a critical in-house QC parameter. This is a verifiable differentiator from the more common 4-bromo-2,6-dimethylphenol isomer (MP 74-78 °C), as noted in Section 3, allowing a user to rapidly confirm the identity of their received material and prevent costly errors from isomeric substitution [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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